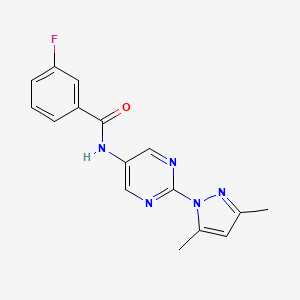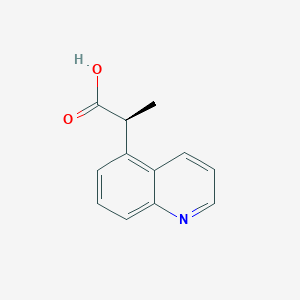
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Inflammatory Applications
A study by Singh, Bhati, and Kumar (2008) synthesized a series of compounds, including indoles similar to N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. They evaluated these compounds for their anti-inflammatory activity against carrageenan-induced oedema in albino rats and found moderate to good activity, suggesting potential therapeutic applications for inflammatory conditions (Singh, Bhati, & Kumar, 2008).
2. Genotoxic and Cytotoxic Evaluation
Abderrahman (2014) conducted a study to determine the genotoxic and cytotoxic effects of a similar triazole compound on bone marrow cells of mice. The findings suggested that higher doses of this compound cause genotoxic and cytotoxic effects, highlighting the importance of dosage and safety considerations in the development of therapeutic agents (Abderrahman, 2014).
3. Antidepressant and Antimicrobial Potency
Varvaresou et al. (1998) prepared derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, structurally similar to this compound. The study suggested these compounds could cross the blood-brain barrier and potentially exhibit antidepressant activity comparable to imipramine. Additionally, their lipophilicity data supported their ability to penetrate the blood-brain barrier (Varvaresou et al., 1998).
4. Anticonvulsant Effects
A study by Kamiński, Wiklik, and Obniska (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have a structural resemblance to the compound . They evaluated these derivatives for their anticonvulsant activity in animal models of epilepsy, indicating potential applications for the management of convulsive disorders (Kamiński, Wiklik, & Obniska, 2015).
5. Radiomodulatory Effects
Soliman et al. (2020) synthesized new quinazolinone derivatives with a benzenesulfonamide moiety, structurally similar to the compound , and screened them for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. The findings suggested that one of the compounds could be considered a promising antioxidant and radiomodulatory agent (Soliman et al., 2020).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-18-11-14(29-2)9-10-19(18)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVESTKCDVLABDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)
![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)


![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)
